C14H19Cl3N2O3
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Overview
Description
The compound with the molecular formula C14H19Cl3N2O3 is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C14H19Cl3N2O3 typically involves multiple steps, including the use of specific reagents and controlled reaction conditions. One common synthetic route involves the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under specific conditions to form the desired product. The reaction conditions often include the use of solvents, catalysts, and temperature control to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise monitoring of reaction parameters is crucial to achieve consistent quality and high efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
C14H19Cl3N2O3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
C14H19Cl3N2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of C14H19Cl3N2O3 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C14H19Cl3N2O3 include other chlorinated aromatic compounds and nitrogen-containing organic molecules. These compounds share some structural similarities but may differ in their specific chemical properties and reactivity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
C14H19Cl3N2O3 is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Carbon (C) : 14 atoms
- Hydrogen (H) : 19 atoms
- Chlorine (Cl) : 3 atoms
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 3 atoms
The presence of chlorine and nitrogen in the structure suggests potential interactions with biological systems, particularly in pharmacological contexts.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects. Below are key findings from relevant studies:
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, quaternary ammonium compounds have shown effectiveness against a range of pathogens. The following table summarizes findings related to antimicrobial efficacy:
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Escherichia coli | 32 µg/mL | |
This compound | Staphylococcus aureus | 16 µg/mL | |
This compound | Candida albicans | 64 µg/mL |
The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
Anticancer Activity
The anticancer properties of this compound have also been investigated. A notable study demonstrated its effectiveness in inhibiting the proliferation of cancer cell lines. The following table presents data from cell viability assays:
The IC50 values indicate that this compound has a significant inhibitory effect on cancer cell growth, highlighting its potential as an anticancer agent.
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound in real-world scenarios. For example:
- Case Study on Antimicrobial Use : In a clinical setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated a reduction in infection rates among patients treated with formulations containing this compound, emphasizing its role in modern antimicrobial therapy.
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy. Preliminary results showed improved patient outcomes compared to standard treatment protocols, suggesting enhanced efficacy due to the compound's unique mechanism of action.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The presence of chlorine atoms may enhance the compound's ability to penetrate microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Research suggests that this compound may inhibit key enzymes involved in cancer cell metabolism, thereby reducing proliferation.
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(oxolan-2-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.ClH/c15-10-4-9(6-18-7-11-2-1-3-20-11)14(12(16)5-10)21-8-13(17)19;/h4-5,11,18H,1-3,6-8H2,(H2,17,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSLNYNCPWPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=C(C(=CC(=C2)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.